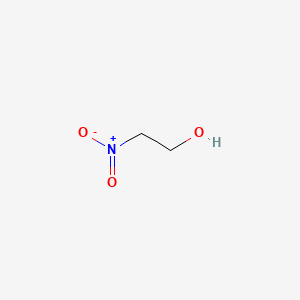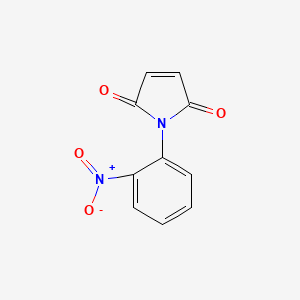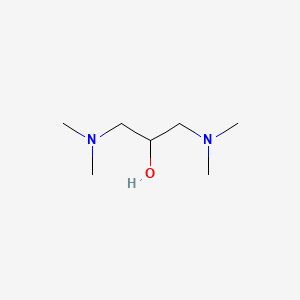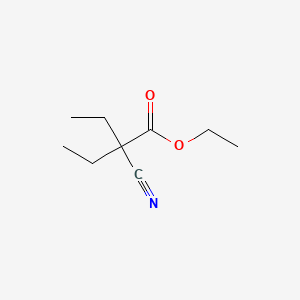
4-氨基-2-甲基苯酚
描述
4-Amino-2-methylphenol is a chemical compound that serves as a core structure for various synthetic derivatives with potential applications in different fields, including medicinal chemistry and materials science. The compound is characterized by the presence of an amino group and a methyl group attached to a phenol ring, which allows for further chemical modifications and imparts specific physical and chemical properties to the molecule.
Synthesis Analysis
The synthesis of derivatives of 4-amino-2-methylphenol involves various chemical reactions, including the Friedel–Crafts reaction, condensation, esterification, and selective reduction. For instance, 4-(β-Cyanoethyl)-2-methylphenol, a related compound, was synthesized through the Friedel–Crafts reaction between o-cresol and acrylonitrile, followed by condensation with 1-amino-2-bromo-4-hydroxy anthraquinone and subsequent hydrolysis and esterification . Another derivative, ethyl-2-(4-aminophenoxy)acetate, was synthesized by alkylation of 4-nitrophenol with ethyl bromo-acetate and then reduced to introduce the amino group . These methods demonstrate the versatility of 4-amino-2-methylphenol derivatives in synthetic chemistry.
Molecular Structure Analysis
The molecular structure of 4-amino-2-methylphenol derivatives has been extensively studied using various spectroscopic techniques, including NMR, IR, and UV-Vis spectroscopy, as well as X-ray crystallography. For example, the crystal structure of a Schiff base derivative was determined, revealing a twisted conformation and the presence of non-covalent interactions such as hydrogen bonds and π-π interactions, which contribute to the stability of the crystal structure . Similarly, the structure of ethyl-2-(4-aminophenoxy)acetate was confirmed by X-ray single crystal structure determination, showing that it crystallized in the triclinic crystal system .
Chemical Reactions Analysis
The chemical reactivity of 4-amino-2-methylphenol derivatives is highlighted by their ability to undergo various chemical reactions. For instance, 2-amino-4-methylphenol can be oxidatively condensed by human hemoglobin to form a dihydrophenoxazinone compound . Schiff base compounds derived from 4-amino-2-methylphenol can be synthesized through the reaction with aldehydes, and these compounds have been shown to exhibit significant anticorrosion properties for metals like iron and copper .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-amino-2-methylphenol derivatives are influenced by their molecular structure. The synthesized compounds exhibit broad-spectrum antimicrobial and antidiabetic activities, as demonstrated by their inhibitory effects on various bacteria, fungi, and enzymes involved in carbohydrate metabolism . The interaction studies with human DNA suggest potential applications as anticancer agents . The photophysical properties, such as UV/Vis absorption spectra, are also characterized, providing insights into the electronic structure of these compounds .
科学研究应用
氧化缩合反应
4-氨基-2-甲基苯酚参与氧化缩合反应。例如,当与人类红细胞或纯化的人类血红蛋白反应时,它会转化为棕黄色物质。这种反应涉及血红蛋白的氧化,并产生类似二氢苯氧啉酮(Tomoda, Arisawa, & Koshimura, 1991)的化合物。
多酚的合成和表征
这种化合物用于合成源自4-氟苯甲醛的多酚,影响它们的热稳定性、光学、电化学性质和导电性。它对这些多酚的物理性质的影响一直是一个感兴趣的课题(Kaya, Kamaci, & Arican, 2012)。
水中的光转换
已经对水中2-氨基-4-甲基苯酚的光转换进行了研究。这项研究探讨了不同的环境条件,如酸度和氧气水平,如何影响这一过程的效率(Sokolova, Chaikovskaya, Sosnin, & Sokolova, 2006)。
生物评价和DNA相互作用
对4-氨基-2-甲基苯酚衍生物进行了抗微生物和抗糖尿病活性评价。由于它们与DNA相互作用的能力,它们显示出作为抗癌剂的潜力(Rafique, Kalsoom, Sajini, Ismail, & Iqbal, 2022)。
催化氧化和EDTA测定
这种化合物用于催化氧化过程,特别是通过敏感的电位法波方法确定微克量EDTA(Nomura & Nakagawa, 1980)。
光谱和发光性质
已经研究了2-氨基-4-甲基苯酚的光谱和发光性质,特别是在水性胶束溶液中。这包括探索其质子受体性质以及环境对其荧光效率的影响(Sokolova, Tchaikovskaya, Avdokhina, & Sokolova, 2005)。
络合和激发能量影响
研究分析了络合和激发能量对2-氨基-4-甲基苯酚的光谱和发光性质的影响。这项研究有助于了解其在不同溶剂中的行为以及与水络合对其量子荧光产率的影响(Tchaikovskaya, Bazyl’, Sokolova, & Sokolova, 2005)。
酚类化合物的合成
它已被用于合成酚类化合物,例如生产1-氨基-2-(4'-甲氧羰基乙基-2'-甲基)-苯氧基-4-羟基蒽醌。该过程涉及几个反应步骤和质谱和核磁共振等表征(Li, Hu, Sun, & Shen, 2000)。
多酚的抗微生物性质
研究已经证明了源自2-[(4-甲基苯甲亚)氨基]苯酚的多酚的抗微生物性质。这些研究包括分子量测定以及对其对各种细菌和真菌菌株的有效性的调查(Baran, Demir, Kostekçi, & Saçak, 2015)。
抗癌和蛋白酶体抑制研究
从4-氨基-2-甲基苯酚合成的化合物已被评估其抗癌性能以及在人类癌细胞中抑制蛋白酶体的能力。这包括了解它们的分子结构以及与细胞组分的相互作用(Yan, Xu, Wu, Zhang, Zhang, Fan, & Bi, 2015)。
安全和危害
作用机制
Target of Action
The primary target of 4-Amino-2-methylphenol is the enzyme Nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase, which is found in organisms like Salmonella typhimurium . This enzyme plays a crucial role in the synthesis of alpha-ribazole-5’-phosphate from nicotinate mononucleotide (NAMN) and 5,6-dimethylbenzimidazole (DMB) .
Mode of Action
It is known to interact with its target enzyme, catalyzing the synthesis of alpha-ribazole-5’-phosphate . This interaction and the resulting changes in the enzyme’s activity contribute to the compound’s overall effect.
Biochemical Pathways
It is known to be involved in the synthesis of alpha-ribazole-5’-phosphate
Result of Action
It is known to be a major sensitizer in contact allergy to Disperse Yellow 3 . It also reacts with acetylacetone in absolute ethanol to yield 4-(2-hydroxy-5-methylphenyl)imino-2-pentanone
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Amino-2-methylphenol. For instance, the compound’s reactivity may be affected by the presence of other chemicals in the environment . Additionally, factors such as temperature, pH, and the presence of light could potentially influence the stability of the compound.
属性
IUPAC Name |
4-amino-2-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-5-4-6(8)2-3-7(5)9/h2-4,9H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDGMAACKJSBLMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2062662 | |
| Record name | 4-Amino-o-cresol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2062662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-2-methylphenol | |
CAS RN |
2835-96-3 | |
| Record name | 4-Amino-2-methylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2835-96-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Amino-2-hydroxytoluene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002835963 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 4-amino-2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Amino-o-cresol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2062662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-amino-o-cresol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.745 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-AMINO-2-HYDROXYTOLUENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CS8D10SY5L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 4-Amino-2-methylphenol in the synthesis of antitumor agents, and what specific reactions is it involved in?
A1: 4-Amino-2-methylphenol serves as a crucial building block in the multi-step synthesis of certain antitumor agents. For instance, in the synthesis of NSC-639829, it undergoes a series of reactions, including nucleophilic substitution, isocyanation, and condensation []. Similarly, it plays a key role in the synthesis of Tucatinib (an antitumor agent targeting HER2-positive breast cancers) []. Here, 4-Amino-2-methylphenol reacts with a triazolo[1,5-a]pyridine derivative in the presence of DMF and potassium carbonate to yield a key intermediate, highlighting its versatility in constructing complex molecules with potential therapeutic applications [].
Q2: How is the structure of 4-Amino-2-methylphenol confirmed using spectroscopic techniques?
A3: The identity and purity of synthesized 4-Amino-2-methylphenol are rigorously confirmed using a combination of spectroscopic techniques, including Mass Spectrometry (MS), proton Nuclear Magnetic Resonance (1H-NMR), and elemental analysis []. These techniques provide complementary information about the compound's molecular weight, structural arrangement of atoms, and elemental composition, respectively. For instance, in the synthesis of NSC-639829, the final product's purity reached 99.5% as determined by High-Performance Liquid Chromatography (HPLC), further validating the effectiveness of the synthetic route and the purity of the obtained compound [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















